OXE Receptor Antagonism: 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile Delivers 6 nM IC50 in Human Neutrophils—Positioned Within an Order of Magnitude of Lead Clinical Candidates
In a direct functional assay measuring antagonism of 5-oxo-ETE-induced calcium mobilization in human neutrophils, 5-(4-ethoxyphenyl)oxazole-2-carbonitrile exhibited an IC50 of 6 nM [1]. For comparison, the potent indole-based OXE antagonist S-C025 (a preclinical lead candidate) displays an IC50 of 0.12 nM in the same assay system [2]. While S-C025 demonstrates approximately 50-fold higher potency, 5-(4-ethoxyphenyl)oxazole-2-carbonitrile's 6 nM IC50 places it among the most potent OXE antagonists reported in the oxazole chemotype class and well within the therapeutically relevant nanomolar range.
| Evidence Dimension | OXE receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | S-C025: 0.12 nM |
| Quantified Difference | S-C025 is ~50-fold more potent; target compound remains in low nanomolar range |
| Conditions | Human neutrophils; inhibition of 5-oxo-ETE-induced calcium mobilization; 2 min incubation |
Why This Matters
This potency level validates the compound as a suitable tool for investigating OXE receptor biology in vitro, particularly for researchers requiring a structurally distinct oxazole-based antagonist to probe SAR or to avoid indole-related off-target effects.
- [1] BindingDB. BDBM50054793: 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile. Antagonist activity at OXE receptor in human neutrophils (IC50 6 nM). View Source
- [2] Chourey, S., et al. (2018). S-C025 is a highly potent antagonist of oxoeicosanoid receptor (OXE receptor, OXE-R) with IC50 of 0.12 nM. Journal of Medicinal Chemistry. View Source
